Boc-(R)-2-Thienylglycine
Overview
Description
Boc-®-2-Thienylglycine is a compound that belongs to the class of Boc-protected amino acids. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amino groups during chemical reactions. The ®-2-Thienylglycine part of the compound is an amino acid derivative where the amino group is attached to a thienyl ring, a sulfur-containing heterocycle. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
The primary target of Boc-®-2-Thienylglycine is the amino group in organic compounds . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . This group is stable towards most nucleophiles and bases .
Mode of Action
The Boc group interacts with its targets (amines) by forming a protective layer around them. This is achieved under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . This interaction results in the protection of the amine group, preventing it from reacting with other substances in the reaction mixture.
Biochemical Pathways
This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Pharmacokinetics
The boc group is known to be stable and resistant to most nucleophiles and bases , which suggests that it may have good bioavailability
Result of Action
The primary result of the action of Boc-®-2-Thienylglycine is the protection of the amino group in organic compounds. This protection allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups . This makes Boc-®-2-Thienylglycine an essential tool in organic synthesis, particularly in the synthesis of complex organic compounds such as peptides and proteins.
Action Environment
The action of Boc-®-2-Thienylglycine is influenced by environmental factors such as temperature and pH. For instance, the Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . Furthermore, the Boc group is stable towards most nucleophiles and bases , suggesting that it can maintain its protective function in a variety of chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-2-Thienylglycine typically involves the protection of the amino group of ®-2-Thienylglycine with a Boc group. This can be achieved by reacting ®-2-Thienylglycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of Boc-®-2-Thienylglycine can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and high-throughput screening can further optimize the synthesis process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Boc-®-2-Thienylglycine can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The Boc group can be substituted with other protecting groups or functional groups using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: H2 gas with Pd/C catalyst in an appropriate solvent like ethanol or methanol.
Substitution: TFA in DCM or HCl in dioxane for Boc deprotection.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl ring.
Reduction: Reduced forms of the thienyl ring or the amino acid backbone.
Substitution: Deprotected amino acids or amino acids with different protecting groups.
Scientific Research Applications
Boc-®-2-Thienylglycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Boc-Phenylglycine: Similar in structure but with a phenyl ring instead of a thienyl ring.
Boc-®-2-Furylglycine: Contains a furan ring instead of a thienyl ring.
Boc-®-2-Pyridylglycine: Features a pyridyl ring instead of a thienyl ring.
Uniqueness
Boc-®-2-Thienylglycine is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties compared to other Boc-protected amino acids. This uniqueness makes it valuable in the synthesis of specialized peptides and in studies involving sulfur-containing heterocycles .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-2-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-17-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAJOXPICRIMCA-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575329 | |
Record name | (2R)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74562-03-1 | |
Record name | (2R)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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